2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide
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Overview
Description
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structural properties, which make it valuable in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide typically involves the reaction of 2-aminopyridine with 4-ethoxybenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core . The hydrobromide salt is then obtained by treating the product with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but different substituents.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is unique due to its specific ethoxyphenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H15BrN2O |
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Molecular Weight |
319.20 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C15H14N2O.BrH/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14;/h3-11H,2H2,1H3;1H |
InChI Key |
BVLSHTWMRWXLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br |
Origin of Product |
United States |
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